4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves multiple steps. One common method includes the reaction of 3-chloro-4-nitroaniline with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under room temperature conditions. The reaction mixture is stirred for 2-3 hours, followed by the addition of a hydrophilic solvent such as water or n-butanol for hydrolysis . The final product is obtained through acidification and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. High-pressure and high-temperature conditions may also be employed to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine
- 4-trifluoromethoxy trifluoroethoxy-5-chloroaniline
Uniqueness
4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to its specific combination of functional groups and its pyrazolone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
339349-40-5 |
---|---|
Molecular Formula |
C13H9ClF6N2O2S |
Molecular Weight |
406.73 g/mol |
IUPAC Name |
4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H9ClF6N2O2S/c1-7-9(10(23)22(21-7)8-5-3-2-4-6-8)25-12(16,17)11(14,15)24-13(18,19)20/h2-6,21H,1H3 |
InChI Key |
WUNBXKBWLNWSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC(C(OC(F)(F)F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.